N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide
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Overview
Description
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structural features of benzofuran make it a privileged structure in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis . Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofuran compounds .
Scientific Research Applications
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may interfere with cell signaling pathways, resulting in anti-tumor or antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure but similar core features.
Benzothiophene: A sulfur analog with comparable biological activities.
Indole: Another heterocyclic compound with a similar aromatic system and diverse biological properties.
Uniqueness
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl, chloro, and sulfonamide groups enhances its potential as a therapeutic agent and differentiates it from other benzofuran derivatives .
Biological Activity
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H18ClNO4S
- Molecular Weight : 391.87 g/mol
- CAS Number : [insert CAS number if available]
The structure features a benzofuran core with an acetyl group and chloro substituents, which are critical for its biological activity.
This compound is believed to exert its effects through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant for targets involved in cancer and microbial proliferation.
- Cellular Interaction : By interacting with cellular receptors or pathways, it can modulate various biological processes, potentially leading to apoptosis in cancer cells or inhibition of bacterial growth.
Antimicrobial Activity
Research has demonstrated that benzofuran derivatives exhibit promising antimicrobial properties. Specifically, studies have shown that compounds similar to this compound have effective activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Compound | Target | MIC (µg/mL) | Activity |
---|---|---|---|
Compound 1 | Staphylococcus aureus | 8 | Moderate |
Compound 2 | E. coli | 4 | High |
Compound 3 | Candida albicans | 16 | Moderate |
In a study evaluating various benzofuran derivatives, it was found that those with specific substitutions at the benzofuran ring exhibited lower minimum inhibitory concentrations (MICs), indicating stronger antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that similar compounds can induce cytotoxicity in various cancer cell lines by triggering apoptosis and inhibiting cell proliferation.
Cancer Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (breast cancer) | 10 | Significant inhibition |
HeLa (cervical cancer) | 15 | Moderate inhibition |
A549 (lung cancer) | 12 | Significant inhibition |
In vitro studies have shown that modifications to the benzofuran structure can enhance anticancer activity, suggesting a structure-activity relationship that warrants further investigation .
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study synthesized several benzofuran derivatives and tested their antimicrobial properties against Mycobacterium tuberculosis. Among these, derivatives similar to this compound showed promising results with MIC values as low as 2 µg/mL against resistant strains . -
Evaluation of Anticancer Properties :
Another study focused on the effects of benzofuran derivatives on various cancer cell lines. The results indicated that compounds with similar structures could significantly reduce cell viability in MCF-7 and A549 cells, highlighting their potential as anticancer agents .
Properties
IUPAC Name |
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S/c1-10(20)16-11(2)23-17-14(16)8-12(9-15(17)18)19-24(21,22)13-6-4-3-5-7-13/h3-9,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIXMPCZMSICBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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